molecular formula C7H10N2OS B1479712 (2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2092532-81-3

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No.: B1479712
CAS No.: 2092532-81-3
M. Wt: 170.23 g/mol
InChI Key: IKFFRHOIKWGTGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines .


Molecular Structure Analysis

The molecular structure of “(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol” is unique and has gained attention due to its potential applications in various fields of research and industry.


Chemical Reactions Analysis

The Stokes shifts for these compounds were in the 199–205 nm range, and the quantum yield reached approximately 60–85% .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

  • A study by Abrigach et al. (2016) outlined the synthesis of a new library of N,N,N',N'-tetradentate pyrazoly compounds, revealing their specific antifungal activities without antibacterial effects. The biological activities were found to depend on the structure of the compounds (Abrigach et al., 2016).

  • Hafez et al. (2016) reported the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds demonstrated higher anticancer activity than the reference drug doxorubicin in evaluations (Hafez et al., 2016).

Antimicrobial Activity

  • Research by Kumar et al. (2012) developed (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating significant antimicrobial activity. This activity was particularly high in compounds containing a methoxy group (Kumar et al., 2012).

Antifungal and Antibacterial Activities

  • The synthesis and evaluation of pyrazole-containing compounds by Abrigach et al. (2016) showed specificity towards antifungal agents, providing a foundation for the development of targeted antifungal treatments (Abrigach et al., 2016).

Anticancer Activity

  • Hafez et al. (2016) found that certain synthesized pyrazole derivatives exhibited significant anticancer activity, suggesting their potential as therapeutic agents against cancer (Hafez et al., 2016).

Properties

IUPAC Name

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c10-3-7-5-4-11-2-1-6(5)8-9-7/h10H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFRHOIKWGTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 2
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 3
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 4
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 5
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 6
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol

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